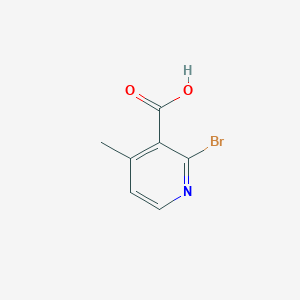

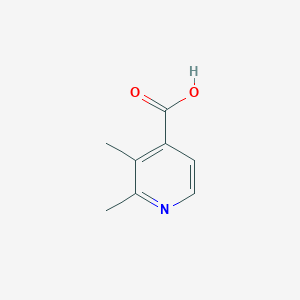

2-ブロモ-4-メチルニコチン酸

説明

2-Bromo-4-methyl-nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the nicotinic acid ring. It is a white to yellow solid with a molecular formula of C7H6BrNO2 and a molecular weight of 216.03 g/mol .

科学的研究の応用

2-Bromo-4-methyl-nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

作用機序

- NAD and NADP serve as electron donors or acceptors in various redox reactions catalyzed by different enzymes within cells .

- It can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by:

- Impact on Bioavailability : BMNA’s pharmacokinetics influence its availability for cellular processes .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

2-Bromo-4-methyl-nicotinic acid plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions are crucial for the compound’s function as an electron donor or acceptor in redox reactions. The presence of the bromine atom enhances its reactivity, making it a potent inhibitor or activator of specific enzymes, depending on the context of the reaction .

Cellular Effects

The effects of 2-Bromo-4-methyl-nicotinic acid on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of NAD-dependent enzymes, which are pivotal in cellular metabolism and energy production. Additionally, this compound affects gene expression by altering the levels of NAD+, a critical cofactor in transcriptional regulation. Studies have shown that 2-Bromo-4-methyl-nicotinic acid can induce changes in cellular metabolism, leading to altered cell growth and differentiation .

Molecular Mechanism

At the molecular level, 2-Bromo-4-methyl-nicotinic acid exerts its effects through several mechanisms. It binds to NAD-dependent enzymes, either inhibiting or activating them based on the specific enzyme and cellular context. This binding alters the enzyme’s conformation and activity, leading to changes in metabolic pathways. Furthermore, 2-Bromo-4-methyl-nicotinic acid can influence gene expression by modulating the availability of NAD+, which is essential for the function of sirtuins and other NAD±dependent transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-methyl-nicotinic acid change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that 2-Bromo-4-methyl-nicotinic acid can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged changes in gene expression and metabolic activity, which are crucial for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-methyl-nicotinic acid vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications. Studies have also indicated that chronic exposure to high doses of 2-Bromo-4-methyl-nicotinic acid can lead to adverse effects, emphasizing the need for careful dosage optimization .

Metabolic Pathways

2-Bromo-4-methyl-nicotinic acid is involved in several metabolic pathways, primarily those related to NAD+ metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for NAD+ biosynthesis and salvage pathways. These interactions affect the overall metabolic flux and the levels of key metabolites, influencing cellular energy balance and redox state .

Transport and Distribution

Within cells and tissues, 2-Bromo-4-methyl-nicotinic acid is transported and distributed through specific transporters and binding proteins. These include organic anion transporters and NAD+ binding proteins, which facilitate its uptake and localization. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular compartments. This distribution is critical for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Bromo-4-methyl-nicotinic acid is primarily within the mitochondria and nucleus, where it exerts its effects on metabolic and transcriptional processes. Targeting signals and post-translational modifications direct the compound to these specific compartments, enhancing its activity and function. The localization within mitochondria is particularly important for its role in redox reactions and energy metabolism, while its presence in the nucleus is crucial for regulating gene expression .

準備方法

The synthesis of 2-Bromo-4-methyl-nicotinic acid typically involves the bromination of 4-methyl-nicotinic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a bromine atom at the second position of the nicotinic acid ring .

Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, to meet the demand for this compound in various applications.

化学反応の分析

2-Bromo-4-methyl-nicotinic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

類似化合物との比較

2-Bromo-4-methyl-nicotinic acid can be compared with other nicotinic acid derivatives, such as:

2-Bromo-nicotinic acid: Lacks the methyl group at the fourth position, which may affect its reactivity and biological activity.

4-Methyl-nicotinic acid: Lacks the bromine atom at the second position, which may influence its chemical properties and applications.

The presence of both the bromine atom and the methyl group in 2-Bromo-4-methyl-nicotinic acid makes it unique and potentially more versatile in various chemical and biological contexts.

特性

IUPAC Name |

2-bromo-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYGHOZBHDBJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597757 | |

| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-07-8 | |

| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1342586.png)

![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)